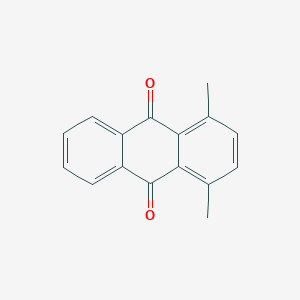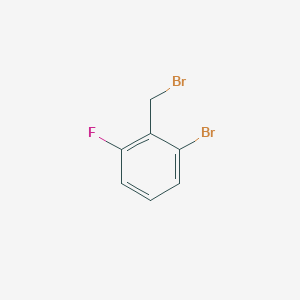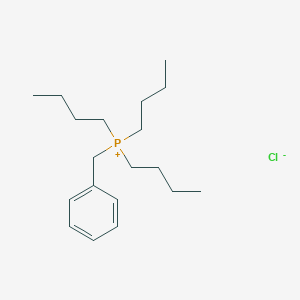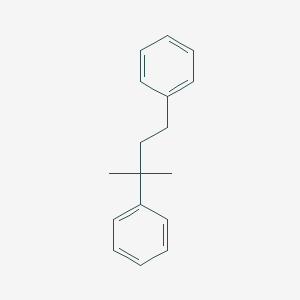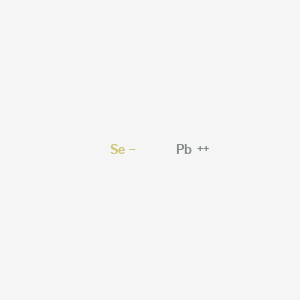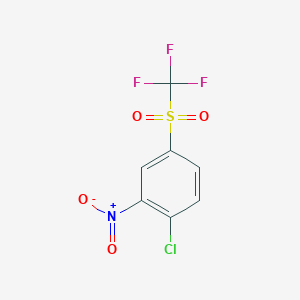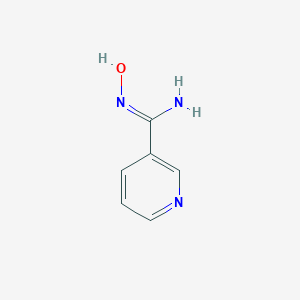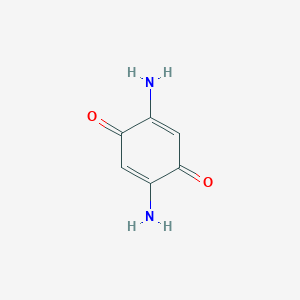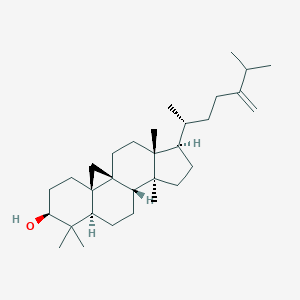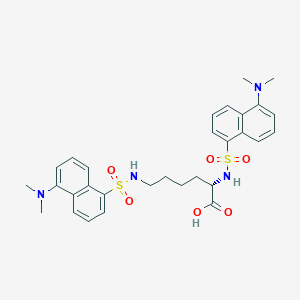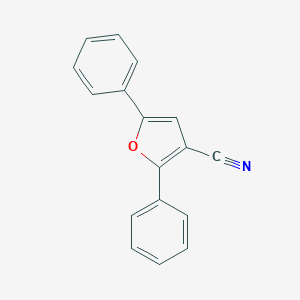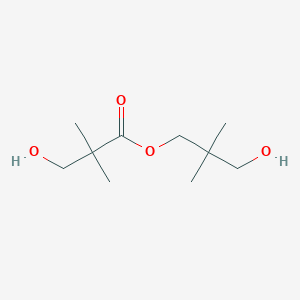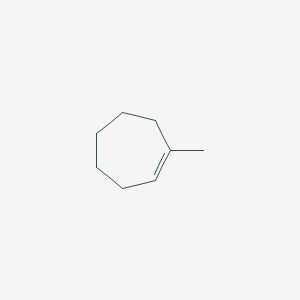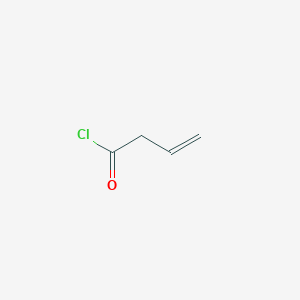![molecular formula C21H25FO3 B074929 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid CAS No. 1480-22-4](/img/structure/B74929.png)
3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid
Übersicht
Beschreibung
3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid, commonly known as FOBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FOBC is a highly stable and versatile compound that can be synthesized using different methods.
Wirkmechanismus
The mechanism of action of FOBC is not fully understood. However, it is believed that FOBC interacts with the target molecule through π-π stacking interactions and hydrogen bonding. FOBC has been shown to bind to various target molecules, including DNA, RNA, and proteins.
Biochemische Und Physiologische Effekte
FOBC has been shown to have various biochemical and physiological effects. FOBC has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. FOBC has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
FOBC has several advantages for lab experiments. FOBC is a highly stable compound that can be easily synthesized using different methods. FOBC is also a versatile compound that can be used as a building block for the synthesis of various polymers and materials. However, FOBC has some limitations for lab experiments. FOBC is a relatively new compound, and its properties and applications are not fully understood. FOBC is also a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of FOBC. One direction is to explore the potential applications of FOBC in the field of organic electronics and photovoltaics. FOBC has shown promise as a sensitizer for light absorption in photovoltaic cells, and further research is needed to optimize its properties for this application. Another direction is to investigate the potential applications of FOBC in the field of drug discovery. FOBC has been shown to have inhibitory effects on certain enzymes, and further research is needed to explore its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
FOBC has shown potential applications in various areas of scientific research, including materials science, organic electronics, and photovoltaics. FOBC is a versatile compound that can be used as a building block for the synthesis of various polymers and materials. FOBC has been used as a dopant in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). FOBC has also been used as a component in photovoltaic cells, where it acts as a sensitizer for light absorption.
Eigenschaften
CAS-Nummer |
1480-22-4 |
|---|---|
Produktname |
3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid |
Molekularformel |
C21H25FO3 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-(3-fluoro-4-octoxyphenyl)benzoic acid |
InChI |
InChI=1S/C21H25FO3/c1-2-3-4-5-6-7-14-25-20-13-12-18(15-19(20)22)16-8-10-17(11-9-16)21(23)24/h8-13,15H,2-7,14H2,1H3,(H,23,24) |
InChI-Schlüssel |
WUMDMTNUPWTDAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Kanonische SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Synonyme |
4-[(3-Fluoro-4-(octyloxy)-phenyl]-benzoic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

